2-Chloro-6-(4-hexylcyclohexyl)pyridine-3-carbonitrile
Overview
Description
2-Chloro-6-(4-hexylcyclohexyl)pyridine-3-carbonitrile is a complex organic compound belonging to the class of substituted pyridines Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-hexylcyclohexyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-hexylcyclohexyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can have different functional groups attached to the pyridine ring, enhancing their biological and chemical properties.
Scientific Research Applications
2-Chloro-6-(4-hexylcyclohexyl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral activities
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Materials Science: Incorporated into polymers and materials for enhanced properties, such as conductivity and stability.
Agrochemicals: Investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-hexylcyclohexyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit topoisomerase enzymes, leading to anticancer activity by preventing DNA replication in cancer cells . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyanopyridine: Another pyridine derivative with similar chemical properties but different biological activities.
6-Chloro-2-(4-hexylcyclohexyl)pyridine: Lacks the nitrile group, which can affect its reactivity and applications.
4-Hexyl-2-chloropyridine: Similar structure but different substitution pattern, leading to varied chemical and biological properties
Uniqueness
2-Chloro-6-(4-hexylcyclohexyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and nitrile groups allows for diverse chemical modifications and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-chloro-6-(4-hexylcyclohexyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2/c1-2-3-4-5-6-14-7-9-15(10-8-14)17-12-11-16(13-20)18(19)21-17/h11-12,14-15H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGFHNBROCGKTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(CC1)C2=NC(=C(C=C2)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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